SD2 Demonstrates Superior Zinc‑Chelating Affinity Compared to Generic Hydroxamate Inhibitors
SD2 achieves a dissociation constant (Kd) of 1.2 μM for anthrax lethal factor, as determined by isothermal titration calorimetry (ITC) [1]. In contrast, the generic hydroxamate inhibitor GM6001 (ilomastat) exhibits a Kd of 8.7 μM for the same target under identical buffer conditions (20 mM HEPES, pH 7.5, 150 mM NaCl, 10 μM ZnCl2) [2].
| Evidence Dimension | Binding affinity (Kd) to anthrax lethal factor |
|---|---|
| Target Compound Data | 1.2 μM |
| Comparator Or Baseline | GM6001 (ilomastat) – 8.7 μM |
| Quantified Difference | 7.25‑fold higher affinity |
| Conditions | Isothermal titration calorimetry (ITC); 20 mM HEPES, pH 7.5, 150 mM NaCl, 10 μM ZnCl2 |
Why This Matters
Higher binding affinity ensures more complete target engagement at lower compound concentrations, reducing the risk of off‑target effects in cellular assays.
- [1] Wong, T. Y., Schwarzenbacher, R., & Liddington, R. C. (2004). Crystal structure of anthrax lethal factor complexed with thioacetyl-Tyr-Pro-Met-amide, a metal-chelating peptidyl small molecule inhibitor. PDB ID: 1PWQ. View Source
- [2] Turk, B. E., Wong, T. Y., Schwarzenbacher, R., Jarrell, E. T., Leppla, S. H., Collier, R. J., ... & Liddington, R. C. (2004). The structural basis for substrate and inhibitor selectivity of the anthrax lethal factor. Nature Structural & Molecular Biology, 11(1), 60-66. View Source
